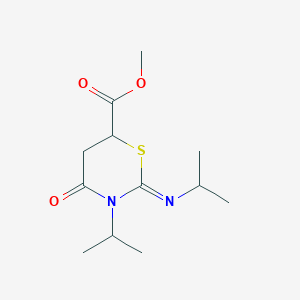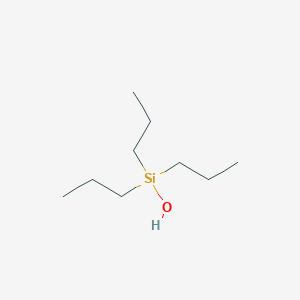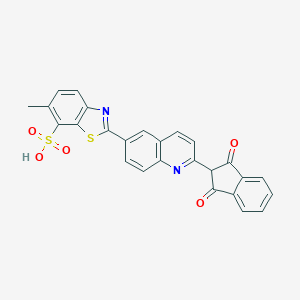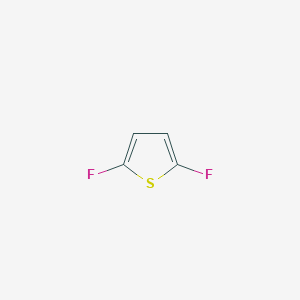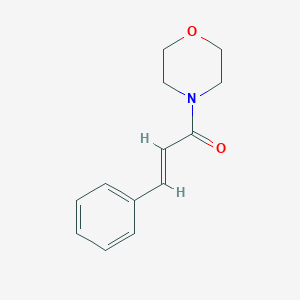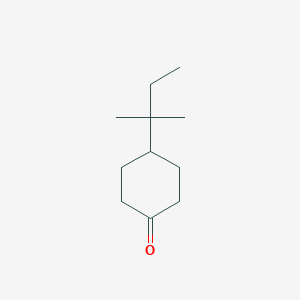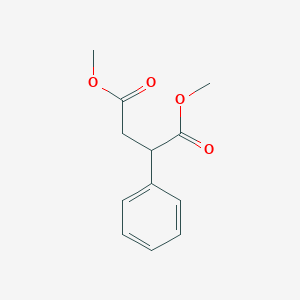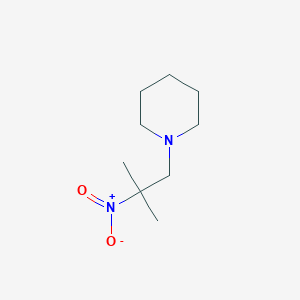
N-(2-Nitroisobutyl)piperidine
Overview
Description
N-(2-Nitroisobutyl)piperidine, commonly known as NIBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NIBP belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive candidate for research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of NIBP is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. NIBP has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. The compound has also been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
NIBP has been shown to have a range of biochemical and physiological effects in the human body. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. NIBP has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
NIBP has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, the compound is also highly reactive and requires careful handling and storage to prevent degradation and contamination. Additionally, the synthesis process for NIBP can be complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on NIBP. One area of interest is the development of novel synthetic methods for producing the compound, which could improve its availability and reduce the cost of research. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other diseases and disorders, such as diabetes, cardiovascular disease, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of NIBP and its effects on the human body.
Scientific Research Applications
NIBP has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. The compound has been shown to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer, prostate cancer, and lung cancer. NIBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
17697-46-0 |
|---|---|
Product Name |
N-(2-Nitroisobutyl)piperidine |
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-methyl-2-nitropropyl)piperidine |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI Key |
KWULWMUTIBFSHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
Other CAS RN |
17697-46-0 |
synonyms |
1-(2-Methyl-2-nitropropyl)piperidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


